
1-(4-Piperidinyl)-1H-benzimidazole
Overview
Description
1-(4-Piperidinyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(Piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
Biochemical Pathways
The compound affects the biochemical pathway involving the NLRP3 inflammasome. By inhibiting the activation of the NLRP3 inflammasome, it prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on various inflammatory responses in the body.
Result of Action
The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that it could potentially be used as a therapeutic agent in conditions where the NLRP3 inflammasome plays a role in disease progression.
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been shown to interact with the NLRP3 inflammasome, a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .
Cellular Effects
In cellular processes, 1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been observed to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may influence cell function by modulating cell signaling pathways and gene expression related to the NLRP3 inflammasome.
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level by binding to the NLRP3 inflammasome and inhibiting its activation . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
1-(4-Piperidinyl)-1H-benzimidazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H13N3
- Molecular Weight : 187.24 g/mol
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antihistaminic Activity : This compound has been identified as a selective H1 receptor antagonist, making it useful in treating allergic conditions without the central nervous system (CNS) side effects commonly associated with first-generation antihistamines .
- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antibacterial and antifungal activity. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .
- Analgesic Effects : Research has indicated that piperidine derivatives, such as this compound, possess morphine-like analgesic properties. These compounds have been shown to produce significant analgesic effects in animal models, suggesting potential use in pain management .
Biological Activities and Case Studies
The biological activities of this compound can be summarized through various studies:
Research Findings
Recent literature highlights the pharmacological potential of this compound:
- A study on benzimidazole derivatives reported that compounds similar to this compound exhibited strong antibacterial properties against Gram-positive bacteria, outperforming traditional antibiotics .
- Another investigation into the analgesic properties revealed that this compound could serve as an effective pain reliever with a mechanism akin to opioid analgesics but with a reduced risk of addiction .
- Additionally, research into its antidiabetic effects indicated that this compound could inhibit carbohydrate-digesting enzymes, suggesting a role in managing blood glucose levels .
Scientific Research Applications
Analgesic Applications
1-(4-Piperidinyl)-1H-benzimidazole has been identified as a selective agonist for the ORL1 receptor, which is implicated in pain modulation. Research indicates that compounds with this structure can potentially serve as effective analgesics with reduced side effects compared to traditional opioids. The agonists have shown promise in treating neurogenic inflammation and pain disorders without the addictive properties associated with opioids .
Case Study: ORL1-Receptor Agonists
- Findings : Studies have demonstrated that piperidinyl benzimidazole derivatives exhibit potent analgesic activity, suggesting their potential as therapeutic agents for inflammatory diseases and pain management .
Antiviral Activity
Benzimidazole derivatives, including this compound, have been explored for their antiviral properties against various viral strains such as HIV and hepatitis viruses. The compound's structure allows it to act as a reverse transcriptase inhibitor, which is crucial in combating HIV-1 replication.
Case Study: Antiviral Efficacy
- Research : A series of substituted benzimidazole derivatives were synthesized and tested against HIV-1, showing notable inhibitory activity with effective concentrations (EC50) ranging from 5.28 to 40 µM . Additionally, compounds demonstrated strong activity against hepatitis C virus (HCV), with EC50 values as low as 3.0 nM .
Anticancer Properties
The anticancer potential of this compound has been increasingly recognized. Benzimidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
Case Study: Cytotoxic Effects
- Findings : Compounds derived from benzimidazole scaffolds have shown significant inhibition of cancer cell proliferation through mechanisms such as topoisomerase inhibition and apoptosis induction . For instance, benzimidazole-acridine derivatives exhibited strong cytotoxicity against K562 leukemia cells at concentrations as low as 2.68 µmol/L .
Pharmacological Scaffold in Drug Design
The structural characteristics of this compound make it an attractive scaffold for developing new pharmacological agents. Its ability to form diverse interactions allows for modifications that can enhance efficacy and selectivity for various biological targets.
Applications in Drug Development
- Versatility : The compound serves as a foundational structure for synthesizing new derivatives aimed at treating a range of conditions from infections to chronic diseases .
- Innovative Modifications : Researchers have explored various substitutions on the benzimidazole ring to optimize pharmacokinetic properties and therapeutic outcomes.
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Analgesics | Pain management via ORL1 receptor agonism | Reduced side effects compared to opioids |
Antiviral | Inhibition of HIV-1 and HCV | EC50 values ranging from 3.0 nM to 40 µM |
Anticancer | Cytotoxicity against leukemia and solid tumors | Significant inhibition observed in multiple studies |
Drug Design | Scaffold for new therapeutic agents | Enhanced efficacy through structural modifications |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen undergoes alkylation and acylation reactions, forming derivatives with enhanced pharmacological properties.
Key Reactions:
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Alkylation with alkyl halides : Reaction with 2-chloroethyl-methyl ether in dimethylformamide (DMF) using sodium hydride yields 1-(2-methoxyethyl)-substituted derivatives (62% yield) .
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Acylation with isocyanates : Treatment with 4-fluorophenyl isocyanate forms carboxamide derivatives (74% yield) .
Representative Example:
Reactant | Reagent/Conditions | Product | Yield |
---|---|---|---|
1-(4-Piperidinyl)-1H-benzimidazole | 2-Chloroethyl-ethyl ether, K₂CO₃, reflux | 1-(2-Ethoxyethyl)-substituted derivative | 80% |
Functionalization of the Benzimidazole Core
The benzimidazole ring participates in electrophilic substitution and condensation reactions.
Key Reactions:
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Reductive cyclization : Reaction with furan-2-carbaldehyde and sodium dithionite forms 2-(furan-2-yl)-substituted derivatives (70% yield) .
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Condensation with aldehydes : Use of 5-(4-nitrophenyl)furan-2-carbaldehyde in ethanol/piperidine yields acrylonitrile derivatives .
Synthetic Routes to Complex Derivatives
Multi-step protocols enable access to structurally diverse analogs:
Case Study: Antifungal Derivatives
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Step 1 : Coupling with 5-(4-chlorophenyl)furan-2-carbaldehyde.
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Step 2 : Reductive cyclization with Na₂S₂O₄.
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Step 3 : Alkylation with 2-(1-methylethoxy)ethyl tosylate.
Resultant Compound : MIC = 0.97 μg/mL against C. glabrata (superior to fluconazole).
Biological Data :
Compound | Target | Activity (IC₅₀/MIC) |
---|---|---|
6j | C. glabrata | 0.97 μg/mL |
5 | 8-Oxo Guanine DNA Glycosylase 1 | Not disclosed |
Reaction Optimization Insights
-
Solvent effects : DMF enhances alkylation efficiency compared to acetonitrile .
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Catalysts : Sodium hydride outperforms K₂CO₃ in sterically hindered substitutions .
Stability and Functional Group Compatibility
Properties
IUPAC Name |
1-piperidin-4-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKVZZMAXDBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232605 | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83763-11-5 | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83763-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-piperidinyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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